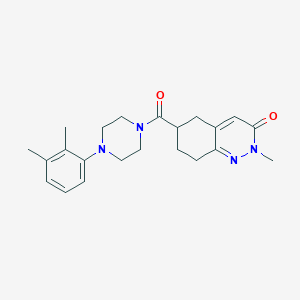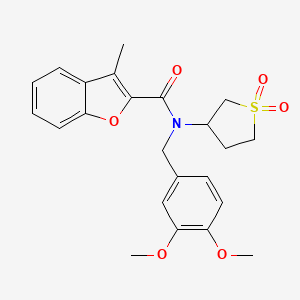
N-(3-bromophenyl)-3-chloro-2,2-dimethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromophenyl)-3-chloro-2,2-dimethylpropanamide is a useful research compound. Its molecular formula is C11H13BrClNO and its molecular weight is 290.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Herbicidal Activity
Compounds within the same family as N-(3-bromophenyl)-3-chloro-2,2-dimethylpropanamide, such as benzamides, have been reported to exhibit herbicidal activity against annual and perennial grasses. These compounds show potential agricultural utility in forage legumes, certain turf grasses, and cultivated crops, indicating a role in weed management and agricultural productivity enhancement (K. Viste, A. J. Cirovetti, B. Horrom, 1970).
Crystal Structure Analysis
Research into the synthesis and crystal structure of related compounds provides valuable insights into their chemical behavior, which can be crucial for the development of new materials or drugs. For instance, the synthesis and crystal structure determination of a related compound was achieved, providing detailed information about its molecular arrangement and potential interactions (Huang Ming-zhi et al., 2005).
Biological Screening
Derivatives similar to this compound have been synthesized and evaluated for their biological potential. This includes screening against Gram-negative & Gram-positive bacteria and assessing enzyme inhibition potential, highlighting the importance of these compounds in medicinal chemistry and pharmaceutical research (Aziz‐ur‐Rehman et al., 2014).
Chemical Synthesis and Characterization
Studies on related compounds focus on their synthesis, characterization, and potential applications. For example, the synthesis of 4,4-Dimethyl-3-isoxazolidinone from related starting materials demonstrates the versatility and reactivity of such compounds, which can be pivotal in developing novel synthetic routes and materials (Yang Gui-qiu, Yu Chun-rui, 2004).
作用機序
Target of Action
Similar compounds have been known to target enzymes such as enoyl-[acyl-carrier-protein] reductase [nadh] in organisms like mycobacterium tuberculosis .
Mode of Action
Based on the structure and properties of similar compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Biochemical Pathways
Similar compounds have been known to interfere with the fatty acid synthesis pathway by inhibiting the enoyl-[acyl-carrier-protein] reductase [nadh], an essential enzyme in this pathway .
Result of Action
Based on the known targets of similar compounds, it can be hypothesized that it may lead to the inhibition of essential enzymes, thereby affecting the normal functioning of the cells .
特性
IUPAC Name |
N-(3-bromophenyl)-3-chloro-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO/c1-11(2,7-13)10(15)14-9-5-3-4-8(12)6-9/h3-6H,7H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXWKWMZGAXZAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NC1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
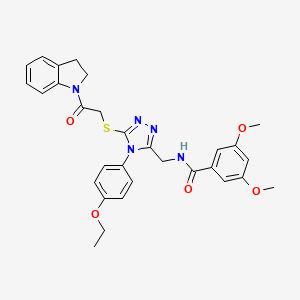
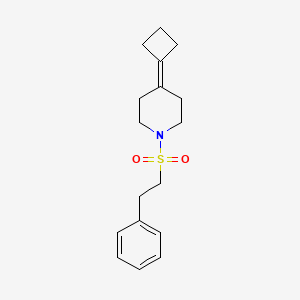
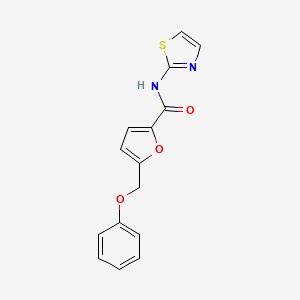


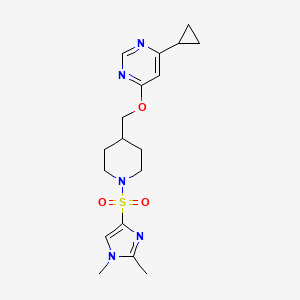
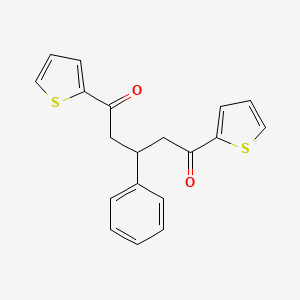
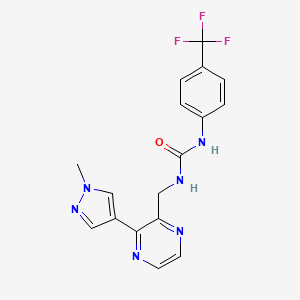

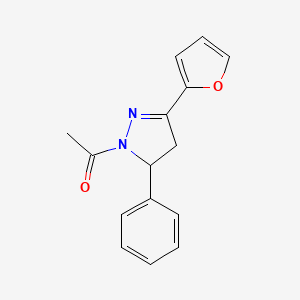

![2-[(3-Bromobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B2980924.png)
